1-(4-Nitrophenyl)pyrrolidine
Overview
Description
1-(4-Nitrophenyl)pyrrolidine is a chemical compound with the CAS Number: 10220-22-1 . It has a molecular weight of 192.22 . The IUPAC name for this compound is 1-(4-nitrophenyl)pyrrolidine .
Synthesis Analysis
Pyrrolidine, the core structure of 1-(4-Nitrophenyl)pyrrolidine, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 1-(4-Nitrophenyl)pyrrolidine is C10H12N2O2 . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of this compound is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
Pyrrolidine derivatives have been used in various chemical reactions. For instance, they have been used in the asymmetric intramolecular aldol reaction, intermolecular aldol reactions, and Diels–Alder cycloadditions .Physical And Chemical Properties Analysis
1-(4-Nitrophenyl)pyrrolidine is a solid crystal at room temperature . It has a boiling point of 163-166°C .Scientific Research Applications
Crystal Growth and Characterization
1-(4-Nitrophenyl) pyrrolidine has been utilized in the growth of organic single crystals. Studies by (Nirosha, Kalainathan, & Aravindan, 2015) showed that these crystals, grown using a slow evaporation solution growth technique, exhibit unique properties like high crystallinity, luminescence, and mechanical strength.
Chemical Synthesis and Reactions
In chemical synthesis, pyrrolidine derivatives, including those related to 1-(4-Nitrophenyl)pyrrolidine, play a significant role. For instance, (Żmigrodzka et al., 2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating their application in medicine and industry, such as in dyes and agrochemicals. Moreover, (Fei, 2004) discussed a multi-step synthesis method for 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, indicating its chemical versatility.
Studies in Molecular Spectroscopy
The study of the excited states of pyrrolidine derivatives has been a subject of interest in molecular spectroscopy. Research by (Ghosh & Palit, 2012) on 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine revealed insights into its ultrafast dynamics in various solvents, contributing to our understanding of molecular relaxation processes.
Application in Electrochromic Devices
The derivatives of 1-(4-Nitrophenyl)pyrrolidine have been investigated for their potential in electrochromic devices. The work by (Variş et al., 2007) highlighted the synthesis of a copolymer with distinct electrochromic properties, demonstrating its versatility in color-changing applications.
Organocatalysis
Pyrrolidine derivatives have also been explored as organocatalysts in chemical reactions. (Miao & Wang, 2008) developed a polystyrene-immobilized pyrrolidine catalyst for the Michael addition of cyclohexanone to nitroolefins, showing high efficiency and recyclability.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-nitrophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQSJUBRGIJRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326236 | |
Record name | 1-(4-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)pyrrolidine | |
CAS RN |
10220-22-1 | |
Record name | 10220-22-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Nitrophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.